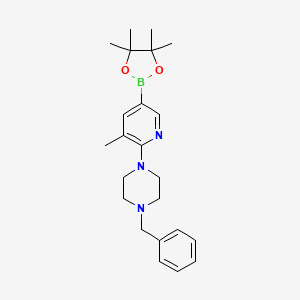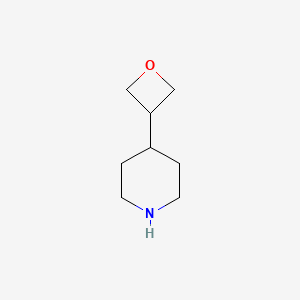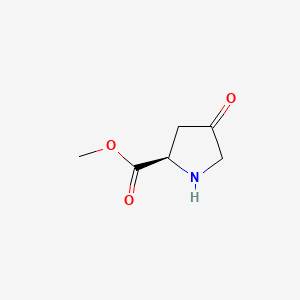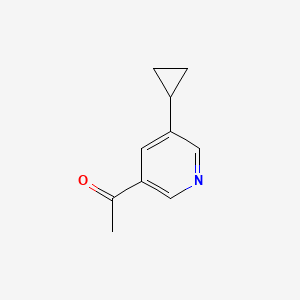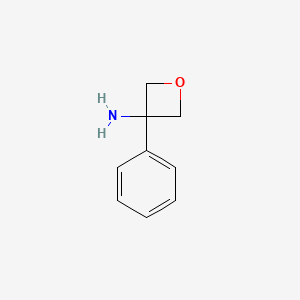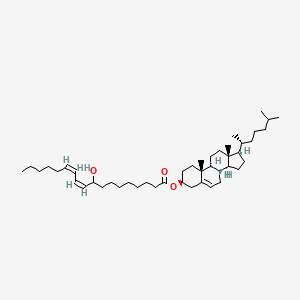
(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of (+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .
Mode of Action
The compound interacts with CETP, which is predominantly found in the plasma and interacts with lipoproteins, including high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs) . CETP has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis .
Biochemical Pathways
The compound affects the biochemical pathways involving cholesterol and cholesteryl esters. Lysosomal acid lipase (LAL), encoded by the lipase A (LIPA) gene in humans, is the only known enzyme active at an acidic pH in the lysosome that hydrolyzes cholesteryl esters (CEs) and triglycerides . The critical roles of LAL in physiology and diseases are demonstrated by the phenotypes seen in mice and humans with LAL deficiency .
Result of Action
The result of the compound’s action is a decrease in the amount of cholesterol esters transferred into the bloodstream, which ultimately slows atherosclerosis . This is achieved by increasing the rigidity of CETP binding to HDL, which reduces the transfer of cholesterol esters from HDL to LDL .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester typically involves the esterification of 9-hydroxy-10E,12Z-octadecadienoic acid with cholesterol. This reaction can be catalyzed by various reagents, including acid chlorides or anhydrides, under controlled conditions to ensure the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes in cGMP (current Good Manufacturing Practice) facilities. These processes are designed to ensure high purity and yield, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives, which are often studied for their biological effects.
Hydrolysis: The ester bond can be hydrolyzed by enzymes such as cholesterol esterase, resulting in the release of cholesterol and the hydroxy fatty acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and lipoxygenases.
Hydrolysis: Enzymatic hydrolysis typically involves cholesterol esterase under physiological conditions.
Major Products
Oxidation: Oxidized derivatives of the hydroxy fatty acid.
Hydrolysis: Free cholesterol and 9-hydroxy-10E,12Z-octadecadienoic acid.
Scientific Research Applications
(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester is widely used in scientific research, particularly in the fields of:
Chemistry: Studying lipid oxidation and esterification reactions.
Biology: Investigating the role of oxidized lipids in cellular processes and signaling pathways.
Medicine: Exploring its involvement in cardiovascular diseases, particularly atherosclerosis.
Industry: Developing lipid-based drug delivery systems and studying lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Cholesteryl oleate: Another cholesteryl ester, but with oleic acid instead of 9-hydroxy-10E,12Z-octadecadienoic acid.
Cholesteryl linoleate: Contains linoleic acid and is also involved in lipid metabolism.
Uniqueness
(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester is unique due to the presence of the hydroxy group and the specific configuration of the double bonds in the fatty acid chain. This structure influences its reactivity and biological functions, making it a valuable compound for studying lipid oxidation and its effects on health .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10Z,12Z)-9-hydroxyoctadeca-10,12-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16-/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWABJCAEDQEGO-SOGVISAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C/C(CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B593791.png)
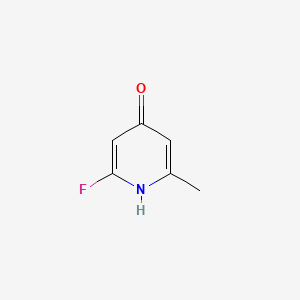
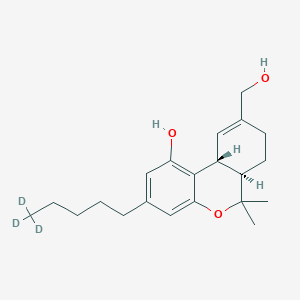
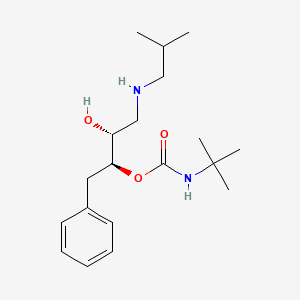

![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)
![[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate](/img/structure/B593802.png)
